4-({4-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)benzonitrile
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Description
4-({4-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)benzonitrile is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
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Scientific Research Applications
Enaminonitriles in Heterocyclic Synthesis
Enaminonitriles serve as precursors in the synthesis of various heterocyclic compounds. The condensation of benzylcyanide and 4-nitrobenzylcyanide with triethyl orthoformate and piperidine yields 2-aryl-2-piperidinyl or 2-morpholinylacrylonitriles. These intermediates are further coupled with aromatic diazonium salts to produce 2-arylhydrazno-2-arylethane nitriles, which are converted into 4-aminopyrazoles via Thorpe-Ziegler cyclization. This process illustrates the compound's role in the formation of heterocyclic structures, underscoring its significance in synthetic chemistry (Medrasi, Al-Sheikh, & Salaheldin, 2013).
Antimicrobial Activity of Triazole Derivatives
Triazole derivatives, synthesized using processes involving compounds similar to the one , exhibit significant antimicrobial activities. A study on novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives revealed that these compounds possess good antimicrobial properties against a range of bacteria and fungi. The synthesis of these compounds underscores the potential of such chemical structures in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Synthesis of σ Ligands
Compounds containing the 1,2,4-triazole moiety have been explored for their potential as σ ligands. The synthesis of 1‘-organylspiro[indane-1,4‘-piperidine] derivatives, including those with a benzyl substituent, showcases the utility of these compounds in probing the σ receptor. These studies contribute to our understanding of receptor pharmacology and offer pathways for developing new therapeutic agents (Tacke et al., 2003).
Molecular Docking Studies for EGFR Inhibitors
Benzimidazole derivatives bearing a 1,2,4-triazole unit have been investigated for their anti-cancer properties through molecular docking studies. These compounds, including those modified with piperidine, exhibit potential as EGFR inhibitors, highlighting their relevance in designing cancer therapies. The detailed analysis of these compounds provides insights into their mechanism of action and optimizes their efficacy against cancer cells (Karayel, 2021).
Properties
IUPAC Name |
4-[4-[4-[(4-methylphenyl)methyl]-5-oxo-1H-1,2,4-triazol-3-yl]piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-16-2-4-18(5-3-16)15-28-21(25-26-23(28)30)19-10-12-27(13-11-19)22(29)20-8-6-17(14-24)7-9-20/h2-9,19H,10-13,15H2,1H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFVOYNFUPUFRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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